molecular formula C12H15N3O4 B6358480 N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide CAS No. 35453-33-9

N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide

Cat. No. B6358480
CAS RN: 35453-33-9
M. Wt: 265.26 g/mol
InChI Key: HCESDTHPILKNNS-UHFFFAOYSA-N
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Description

N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide (TNBDA) is a heterocyclic organic compound that has been studied for its potential applications in various scientific fields. It is an organic nitro compound that is composed of four nitrogen atoms, four methyl groups, and two carboxamide groups. TNBDA has been widely studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. In organic synthesis, this compound has been studied for its potential as a reagent for the synthesis of other organic compounds. In biochemistry, this compound has been studied for its potential as a substrate for enzymes involved in the metabolism of xenobiotics.

Mechanism of Action

The mechanism of action of N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide is not fully understood. It is believed that this compound may act as a pro-drug, meaning that it is converted to an active form in the body. This active form is then able to interact with various enzymes and receptors in order to produce a desired effect. It is also believed that this compound may act as an inhibitor of certain enzymes, preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have suggested that this compound may act as an anti-cancer agent, as well as an inhibitor of certain enzymes involved in the metabolism of xenobiotics. Additionally, this compound has been studied for its potential as an antioxidant, as well as its ability to reduce inflammation.

Advantages and Limitations for Lab Experiments

N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide has several advantages for use in lab experiments. It is easily synthesized, and is relatively stable in aqueous solutions. Additionally, this compound is soluble in organic solvents, making it easy to use in a variety of experiments. However, this compound is also relatively toxic, and should be handled with caution.

Future Directions

There are several potential future directions for N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide research. These include further studies into its potential as an anti-cancer agent, its ability to inhibit enzymes involved in the metabolism of xenobiotics, and its potential as an antioxidant. Additionally, further research into the biochemical and physiological effects of this compound could provide insight into its potential applications in medicine. Finally, further studies into the synthesis of this compound could lead to new and improved methods for its production.

Synthesis Methods

N1,N1,N3,N3-Tetramethyl-5-nitro-1,3-benzenedicarboxamide can be synthesized via several methods. The most common method is the reaction of 5-nitro-1,3-benzenedicarboxylic acid with four equivalents of methyl iodide in the presence of sodium hydroxide. This reaction produces the desired this compound along with the byproduct sodium iodide. Other methods of synthesis include the reaction of 5-nitro-1,3-benzenedicarboxylic acid with four equivalents of methyl bromide in the presence of sodium hydroxide, or the reaction of 5-nitro-1,3-benzenedicarboxylic acid with four equivalents of methyl chloride in the presence of sodium hydroxide.

properties

IUPAC Name

1-N,1-N,3-N,3-N-tetramethyl-5-nitrobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-13(2)11(16)8-5-9(12(17)14(3)4)7-10(6-8)15(18)19/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCESDTHPILKNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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